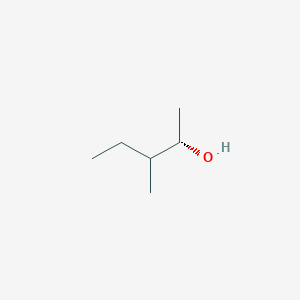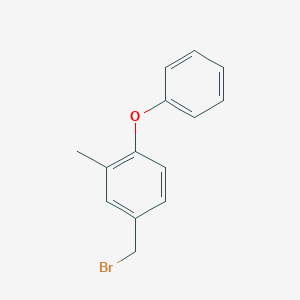
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a trifluoromethyl group at the 6th position and two methyl groups at the 4th position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reaction of substituted anilines with alkyl cyanoacetates under specific conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, solvent-free methods and the use of green chemistry principles can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the trifluoromethyl group, can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have potential biological activities, making them candidates for drug discovery and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-6-ethynylthiochroman: This compound shares structural similarities but differs in the presence of an ethynyl group instead of a trifluoromethyl group.
4,4-Dimethyl-6-oxoquinoline: Similar in the quinoline core structure but with an oxo group at the 6th position.
Uniqueness
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of derivatives with specific biological and chemical properties.
Propriétés
Formule moléculaire |
C12H14F3N |
|---|---|
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H14F3N/c1-11(2)5-6-16-10-4-3-8(7-9(10)11)12(13,14)15/h3-4,7,16H,5-6H2,1-2H3 |
Clé InChI |
PSGIOVAIIONUSU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNC2=C1C=C(C=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B15309347.png)

![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)




![1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B15309398.png)
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamidehydrochloride](/img/structure/B15309407.png)

![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B15309434.png)
![5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B15309441.png)
![3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B15309448.png)

